molecular formula C24H21NO4 B15306462 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-methylphenyl)amino)acetic acid

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-methylphenyl)amino)acetic acid

Cat. No.: B15306462
M. Wt: 387.4 g/mol
InChI Key: WTDMEQQMMORMBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-methylphenyl)amino)acetic acid is a derivative of glycine, an amino acid.

Preparation Methods

The synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-methylphenyl)amino)acetic acid typically involves the protection of the amino group with a fluorenylmethyloxycarbonyl (Fmoc) group. The synthetic route may include the following steps:

    Protection of the amino group: The amino group is protected using the Fmoc group to prevent unwanted reactions during subsequent steps.

    Coupling reaction: The protected amino acid is then coupled with 2-methylphenylacetic acid using a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Deprotection: The Fmoc group is removed using a base such as piperidine to yield the final product.

Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-methylphenyl)amino)acetic acid can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-methylphenyl)amino)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.

    Biology: The compound is used in studies involving protein structure and function, as well as in the development of new biomolecules.

    Medicine: Research on this compound includes its potential use in drug development and as a therapeutic agent.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-methylphenyl)amino)acetic acid involves its interaction with specific molecular targets and pathways. The compound can influence the secretion of anabolic hormones, supply fuel during exercise, and improve mental performance during stress-related tasks. It may also prevent exercise-induced muscle damage .

Comparison with Similar Compounds

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-methylphenyl)amino)acetic acid can be compared with other similar compounds such as:

Properties

Molecular Formula

C24H21NO4

Molecular Weight

387.4 g/mol

IUPAC Name

2-[N-(9H-fluoren-9-ylmethoxycarbonyl)-2-methylanilino]acetic acid

InChI

InChI=1S/C24H21NO4/c1-16-8-2-7-13-22(16)25(14-23(26)27)24(28)29-15-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h2-13,21H,14-15H2,1H3,(H,26,27)

InChI Key

WTDMEQQMMORMBL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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